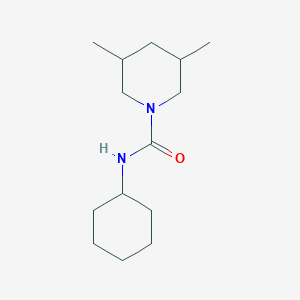![molecular formula C20H23N3O3S B4012057 1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012057.png)
1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to the compound involves reactions of methyl esters of acylpyruvic acid with aromatic aldehydes and 2-(diethylamino)ethylamine. These processes yield compounds characterized by their anti-inflammatory, antidepressant, and antibacterial properties, highlighting a methodological approach to accessing a wide range of biological activities through synthetic chemistry (Gein et al., 2006).
Molecular Structure Analysis
Molecular structure determination often relies on spectroscopic evidence, including NMR and X-ray crystallography. For compounds within this chemical family, structure elucidation enables the identification of pharmacophores and the analysis of their potential biological activities. Although specific studies on the exact molecular structure analysis of this compound were not found, similar compounds have been extensively studied to understand their structural characteristics and implications for biological activity.
Chemical Reactions and Properties
The compound's reactivity is influenced by its functional groups, including the diethylaminoethyl group and the thienylcarbonyl moiety. These groups participate in various chemical reactions, contributing to the molecule's pharmacological profile. For example, the introduction of specific substituents can lead to compounds with pronounced antiviral or anti-inflammatory properties, demonstrating the chemical versatility and potential for targeted pharmacological modulation (Gein et al., 1997).
Propiedades
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-2-pyridin-4-yl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-3-22(4-2)11-12-23-17(14-7-9-21-10-8-14)16(19(25)20(23)26)18(24)15-6-5-13-27-15/h5-10,13,17,25H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRBXDAQDBFHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-({[(1-adamantylmethyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4011980.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4011985.png)
![ethyl 2-{[8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]oxy}propanoate](/img/structure/B4011987.png)
![4-bromo-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B4011990.png)

![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4012010.png)

![5-(4-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012020.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B4012026.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012045.png)
![8-methoxy-4-methyl-3-(1-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B4012053.png)
![N-{4-[(2-methyl-1-piperidinyl)sulfonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4012063.png)